Stereochemical Identity: Unspecified Racemate vs. Defined (1R,2S) Enantiomer
2‑{1‑[(Tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 1781383‑08‑1) is supplied as a mixture of stereoisomers with unspecified configuration, while its direct analog (1R,2S)‑2‑{1‑[(tert‑butoxy)carbonyl]piperidin‑4‑yl}cyclopropane‑1‑carboxylic acid (CAS 183808‑09‑5) is a defined (1R,2S) enantiomer with 98 % purity . The lack of stereochemical definition in CAS 1781383‑08‑1 eliminates the cost of chiral resolution, making it a cost‑effective option for early‑stage discovery where stereochemical outcome is not yet critical. In contrast, the resolved enantiomer is mandatory for late‑stage optimization or crystal‑structure determination where single‑isomer identity is essential .
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | CAS 1781383‑08‑1: unspecified stereochemistry (racemic or diastereomeric mixture); purity ≥ 95 % (reported by commercial suppliers) . |
| Comparator Or Baseline | CAS 183808‑09‑5: (1R,2S)‑defined enantiomer; purity 98 % (Leyan) . |
| Quantified Difference | The defined enantiomer commands a purity premium (98 % vs. 95 %) and carries the cost of chiral resolution. |
| Conditions | Commercial procurement specifications from Chemsrc (CAS 1781383‑08‑1) and Leyan (CAS 183808‑09‑5). |
Why This Matters
Procurement decisions hinge on whether the synthetic sequence requires a single enantiomer for biological reproducibility or a racemic mixture for preliminary SAR exploration.
